molecular formula C12H23IO2 B3058931 Methyl 11-iodoundecanoate CAS No. 929-33-9

Methyl 11-iodoundecanoate

Cat. No.: B3058931
CAS No.: 929-33-9
M. Wt: 326.21 g/mol
InChI Key: BVPACBLWIHBMNE-UHFFFAOYSA-N
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Description

Methyl 11-iodoundecanoate is an organic compound with the molecular formula C₁₂H₂₃IO₂. It is an ester derived from 11-iodoundecanoic acid and methanol. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve a high yield of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-iodoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used in substitution reactions to form new carbon-carbon bonds.

    Lithium Aluminum Hydride: A common reducing agent for converting esters to alcohols.

    Potassium Permanganate: An oxidizing agent used for the oxidation of esters to carboxylic acids.

Major Products Formed:

    Alcohols: From reduction reactions.

    Carboxylic Acids: From oxidation reactions.

    Various Substituted Compounds: From substitution reactions with different nucleophiles.

Scientific Research Applications

Methyl 11-iodoundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-iodoundecanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an iodine atom and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 11-iodoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23IO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPACBLWIHBMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403268
Record name Methyl 11-iodoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-33-9
Record name Methyl 11-iodoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of commercially available methyl 11-bromoundecanoate (5.80 g, 20.8 mmol) dissolved in dry acetone (70 mL) was added sodium iodide (4.05 g, 27.0 mmol). The reaction mixture was stirred at room temperature (22° C.) for 19 h under an inert nitrogen atmosphere. Afterwards, the acetone was evaporated and the residue transferred into an extraction funnel with diethyl ether (100 mL) and water (40 mL). The organic phase was washed with a thiosulfate solution (5% w/v, 2×20 mL) and with water 3×40 mL. The organic phase was dried, filtered on a short column of celite and celica (1 cm/4 cm) with a mixture of hexanes:acetone as the eluent. Evaporation of the solvent gave the title compound (95%) as an oil, which was used without further purification at the next step.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

11-Bromo undecanoic acid methyl ester (20.2 g, 72.3 mmol) was dissolved in acetone (200 ml). Sodium iodide (54 g, 361 mmol) was added and reaction was refluxed under nitrogen for 16 h. After cooling to RT the salts were filtered off. The filtrate was concentrated under vacuum and water (200 ml) was added. The solution was extracted with AcOEt (2×100 ml) adding some sat. NaCl to aid phase separation. The organic extracts were pooled and washed with water (100 ml) plus a little sat. NaCl, and sat. NaCl (50 mL). Dry over MgSO4. The solution was a red-orange color. Three teaspoons of activated charcoal were added. After mixing, the solution was filtered through a bed of celite. The filtrate was concentrated under vacuum to yield a light yellow oil (20.96 g, 89%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 11-iodoundecanoate
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Reactant of Route 5
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Reactant of Route 6
Methyl 11-iodoundecanoate

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